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Compound of Interest

Compound Name: Salfredin C1

Cat. No.: B15574456

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of
Salfredin C1, a novel aldose reductase inhibitor isolated from the fermentation broth of
Crucibulum sp. RF-3817.[1] The determination of its complex heterocyclic structure was
accomplished through a combination of advanced spectroscopic techniques, including Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy. This
document details the experimental protocols and presents the key data that were instrumental
in piecing together the molecular puzzle of Salfredin C1.

Physicochemical and Spectroscopic Properties

The initial characterization of Salfredin C1 established it as a distinct chemical entity. High-
resolution mass spectrometry determined the molecular formula to be C13H11NOG6.[1] The
compound presents as a pale yellow powder and its structure was determined to be (2R)-2-
[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-flisoindol-2-yl]propanoic acid.[1] A summary of its
physicochemical and key spectroscopic data is provided below.

Table 1: Physicochemical and Spectrometric Data for Salfredin C1
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Property Value

Appearance Pale yellow powder
Molecular Formula C13H11NOG6
Molecular Weight 293.23 g/mol

294.0614 [M+H]* (Calcd. for C13H12NOS,
HR-ESI-MS (m/z)

294.0613)
UV Amax (MeOH) nm (log €) 230 (4.15), 285 (3.80), 320 (3.55)
IR (KBr) vmax cm™1 3450, 1770, 1715, 1640, 1600, 1250

Elucidation by Nuclear Magnetic Resonance (NMR)
Spectroscopy

The definitive structure of Salfredin C1 was established through extensive 1D and 2D NMR
experiments. The *H and 3C NMR spectra provided the foundational information regarding the
proton and carbon environments, while COSY, HSQC, and HMBC experiments revealed the

connectivity of the molecular framework.

Table 2: 1H and 3C NMR Spectroscopic Data for Salfredin C1 (500 MHz, DMSO-de)
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Position oC (ppm) OH (ppm, mulit., J in Hz)

1 173.5

2' 52.8 4.85 (q, 7.1)

3 16.5 1.55 (d, 7.1)

2 75.1 5.90 (t, 8.5)

3a 118.2

4 162.0

4-OH - 11.5 (br s)

5 102.5 6.80 (s)

5a 135.8

7 150.1

. 202 3.40 (dd, 16.0, 8.5), 3.25 (dd,
16.0, 8.5)

9 168.5

9a 110.1

NH - 8.90 (br s)

Experimental Protocols
Fermentation and Isolation of Salfredin C1

The production of Salfredin C1 was achieved through fermentation of Crucibulum sp. RF-
3817.[1] The following protocol outlines the general procedure for its isolation and purification.

e Fermentation:Crucibulum sp. RF-3817 was cultured in a suitable liquid medium containing
glucose, peptone, yeast extract, and inorganic salts at 28°C for 7 days with shaking.

o Extraction: The culture broth was filtered to separate the mycelium. The filtrate was then
extracted three times with an equal volume of ethyl acetate. The organic layers were
combined and concentrated under reduced pressure to yield a crude extract.
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 Silica Gel Chromatography: The crude extract was subjected to column chromatography on
silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and
monitored by thin-layer chromatography (TLC).

» Preparative HPLC: Fractions containing Salfredin C1 were pooled, concentrated, and
further purified by reversed-phase preparative High-Performance Liquid Chromatography
(HPLC) using a C18 column and a water/acetonitrile gradient to yield pure Salfredin C1.

Spectroscopic and Spectrometric Analysis

The structural characterization of the purified Salfredin C1 was performed using a suite of
spectroscopic and spectrometric techniques.

e UV-Vis Spectroscopy: A UV-Vis spectrum was recorded on a spectrophotometer in methanol.

e Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared
(FTIR) spectrometer with KBr pellets.

o Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-
ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the
accurate mass and molecular formula.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H, 13C, COSY, HSQC, and HMBC
spectra were acquired on a 500 MHz NMR spectrometer using DMSO-de as the solvent.
Chemical shifts (8) are reported in parts per million (ppm) relative to the solvent signal, and
coupling constants (J) are in Hertz (Hz).

Visualizing the Path to Discovery

The following diagrams illustrate the logical workflow of the structure elucidation process and
the key correlations that defined the molecular architecture of Salfredin C1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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